molecular formula C10H17ClN2 B2583535 N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride CAS No. 1909326-72-2

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Cat. No.: B2583535
CAS No.: 1909326-72-2
M. Wt: 200.71
InChI Key: DQNCBLGNPYAPDO-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a pyridine ring substituted with an amine group and a 2,2-dimethylpropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: A common catalyst used in this reaction is a Lewis acid such as aluminum chloride. The reaction may also require a dehydrating agent like thionyl chloride to facilitate the formation of the amine hydrochloride salt.

    Purification: The product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactants: Large quantities of pyridine and 2,2-dimethylpropylamine are used.

    Optimized Conditions: The reaction conditions are optimized for maximum yield and purity, often involving automated control systems for temperature and pressure.

    Isolation and Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-(2,2-dimethylpropyl)pyridin-2-amine N-oxide.

    Reduction: N-(2,2-dimethylpropyl)pyridin-2-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)pyridin-3-amine hydrochloride
  • N-(2,2-dimethylpropyl)pyridin-4-amine hydrochloride
  • N-(2,2-dimethylpropyl)pyridin-2-amine

Uniqueness

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCBLGNPYAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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